molecular formula C16H10Br2N2O5S B2423137 6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 324065-75-0

6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2423137
CAS No.: 324065-75-0
M. Wt: 502.13
InChI Key: CXBGYIADUFZKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H10Br2N2O5S and its molecular weight is 502.13. The purity is usually 95%.
BenchChem offers high-quality 6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br2N2O5S/c17-9-5-8-6-12(16(22)25-14(8)13(18)7-9)15(21)20-10-1-3-11(4-2-10)26(19,23)24/h1-7H,(H,20,21)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBGYIADUFZKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,8-Dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. The compound features a complex structure characterized by the presence of bromine atoms, a sulfonamide moiety, and a chromene backbone, which collectively contribute to its pharmacological properties.

  • Molecular Formula : C16H10Br2N2O5S
  • Molecular Weight : 502.13 g/mol
  • CAS Number : 324065-75-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of 6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide against several pathogens.

Case Studies

  • Antibacterial Efficacy :
    • A study evaluating the compound's effectiveness against Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL, indicating significant antibacterial activity when compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
  • Antifungal Activity :
    • The compound was tested against various fungal strains, showing promising results in inhibiting growth, particularly in species resistant to conventional treatments .

Anticancer Activity

The chromene derivatives have been investigated for their potential as anticancer agents.

Research Findings

  • Cell Growth Inhibition :
    • In vitro studies demonstrated that 6,8-dibromo-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide inhibited the growth of breast (MCF7) and colon (HCT116) cancer cell lines with IC50 values significantly lower than those of established chemotherapeutic agents .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Structure-Activity Relationship (SAR)

The presence of bromine atoms and the sulfonamide group are critical for enhancing the biological activity of this compound. The bromine substituents may increase lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AntibacterialEscherichia coli3.12 - 12.5 µg/mL
AntifungalVarious fungal strainsNot specified
AnticancerMCF7 (breast cancer)IC50 < Chemotherapy agents
AnticancerHCT116 (colon cancer)IC50 < Chemotherapy agents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.